molecular formula C16H16N4O3 B10785172 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-10-methyl-1-nitro- CAS No. 148902-86-7

9(10H)-Acridinone, 4-((2-aminoethyl)amino)-10-methyl-1-nitro-

Cat. No.: B10785172
CAS No.: 148902-86-7
M. Wt: 312.32 g/mol
InChI Key: IDBWSKFVWNOHNE-UHFFFAOYSA-N
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Description

Structure and Functionalization The compound 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-10-methyl-1-nitro- (hereafter referred to as Compound X) features a polycyclic acridinone scaffold substituted with a nitro group at position 1, a methyl group at position 10, and a (2-aminoethyl)amino moiety at position 3. This structural combination is rare in the literature, distinguishing it from simpler acridinone derivatives .

Properties

CAS No.

148902-86-7

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

4-(2-aminoethylamino)-10-methyl-1-nitroacridin-9-one

InChI

InChI=1S/C16H16N4O3/c1-19-12-5-3-2-4-10(12)16(21)14-13(20(22)23)7-6-11(15(14)19)18-9-8-17/h2-7,18H,8-9,17H2,1H3

InChI Key

IDBWSKFVWNOHNE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)NCCN)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

9(10H)-Acridinone, 4-((2-aminoethyl)amino)-10-methyl-1-nitro- (CAS Number: 148902-86-7) is a compound belonging to the acridine family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C16H16N4O3C_{16}H_{16}N_{4}O_{3}, with a molecular weight of approximately 312.32 g/mol. Its structure includes an acridinone core modified with an aminoethylamino side chain and a nitro group, which may influence its biological interactions.

Biological Activity Overview

Acridone derivatives have been extensively studied for various pharmacological activities, including:

  • Anti-cancer : Targeting various cancer cell lines.
  • Anti-bacterial : Exhibiting activity against bacterial strains.
  • Anti-malarial : Showing potential in malaria treatment.
  • Anti-inflammatory : Reducing inflammation in biological models.

Table 1: Summary of Biological Activities of Acridone Derivatives

Activity TypeDetails
Anti-cancer Inhibits cell proliferation in cancer lines (e.g., MCF-7, MDA-MB-231)
Anti-bacterial Effective against several bacterial strains
Anti-malarial Active against malaria parasites
Anti-inflammatory Reduces inflammation markers

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of 9(10H)-Acridinone derivatives. A significant focus has been placed on their ability to inhibit the AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells.

  • AKT Inhibition : The compound has been shown to inhibit AKT kinase activity, leading to reduced phosphorylation of downstream targets involved in cell survival pathways. For instance, studies reported IC50 values of approximately 5.38 µM for certain derivatives against AKT kinase .
  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibited the proliferation of breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values around 4.72 µM and 5.53 µM, respectively .
  • Molecular Docking Studies : These studies suggest that the compound can bind effectively to the active site of AKT, indicating a strong interaction that could be leveraged for drug design .

Case Studies

A study conducted by Murahari et al. synthesized several acridone derivatives and evaluated their cytotoxicity against multiple cancer cell lines including A-549 (lung), HeLa (cervical), and MCF-7 (breast). Among these, one derivative exhibited an IC50 value as low as 12 nM against AKT1, showcasing its potential as a lead compound for further development .

Additional Pharmacological Activities

Beyond anti-cancer properties, acridone derivatives have shown promise in other areas:

  • Antifungal Activity : Some studies indicated effectiveness against fungal pathogens by targeting topoisomerase II enzymes .
  • Antibacterial Properties : Various acridone compounds have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of acridinones possess significant anticancer properties. The mechanism involves the ability of these compounds to intercalate with DNA, disrupting replication and transcription processes. Studies have shown that 9(10H)-Acridinone derivatives can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .

Antimicrobial Properties

9(10H)-Acridinone derivatives have demonstrated antimicrobial activity against various pathogens. For instance, studies have reported effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's ability to inhibit bacterial growth makes it a potential candidate for developing new antibiotics .

Antiviral Activity

The compound has also been investigated for its antiviral potential. Certain derivatives have shown activity against viruses such as HIV and herpes simplex virus by interfering with viral replication mechanisms. This positions the compound as a promising lead in antiviral drug development .

Dye Production

Due to their vibrant colors and stability, acridinone derivatives are utilized in dye manufacturing. The unique structural features of 9(10H)-Acridinone allow it to be modified for specific color properties, making it suitable for various industrial applications .

Fluorescent Probes

The photophysical properties of acridinone compounds enable their use as fluorescent probes in biochemical assays. Their ability to emit fluorescence upon excitation makes them valuable tools in cellular imaging and diagnostics .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of 9(10H)-Acridinone on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research article examined the antimicrobial properties of 9(10H)-Acridinone against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited substantial inhibition zones, suggesting its effectiveness as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Acridinone Derivatives

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Positions) Key Functional Groups Reported Bioactivity (IC₅₀ or Mechanism) Reference
Compound X 1-NO₂, 4-(2-aminoethyl)amino, 10-CH₃ Nitro, aminoethyl, methyl Not explicitly reported N/A
9(10H)-Acridinone-1,2,3-triazole (8c) 1,2,3-Triazole, 4-methoxy, 10-CH₃ Triazole, methoxy IC₅₀ = 11.0 ± 4.8 µM (MCF7 cells)
MHY440 (Epoxy-acridinone) 1,3-Epoxy, 10-CH₂-oxiran-2-yl Epoxy, methyl Topo I inhibition; apoptosis in GC cells
1,4-Dimethoxy-9(10H)-acridinone 1,4-OCH₃ Methoxy DNA intercalation; trypanocidal activity
10-Ethyl-1-nitroacridin-9-one 1-NO₂, 10-CH₂CH₃ Nitro, ethyl No bioactivity data
1,9-Bis(4-nitrophenyl)urea-acridinone 1,9-Urea, 4-NO₂ Urea, nitro Anion-binding properties

Key Findings

Bioactivity Trends Triazole Derivatives (e.g., 8c): Exhibit potent cytotoxicity (IC₅₀ ~11 µM) against breast cancer cells, outperforming etoposide (IC₅₀ = 12.4 µM). The triazole group may enhance DNA binding via π-π stacking . MHY440: A Topo I inhibitor with an epoxy group, inducing apoptosis in gastric cancer cells. Its planar acridinone template facilitates DNA intercalation . 1,4-Dimethoxy Derivatives: Show trypanocidal activity via DNA intercalation, with methoxy groups enhancing lipophilicity and membrane permeability .

Impact of Substituents Nitro Group (Position 1): Present in Compound X and 10-ethyl-1-nitroacridin-9-one , this group is associated with DNA damage via radical generation or alkylation. However, its electron-withdrawing nature may reduce solubility, offset by the aminoethyl group in Compound X. Aminoethylamino Group (Position 4): Unique to Compound X, this substituent could improve solubility and enable hydrogen bonding with biological targets (e.g., enzymes or DNA). Similar amino-functionalized acridinones in showed enhanced anion-binding capacity. Methyl Group (Position 10): Common in cytotoxic acridinones (e.g., 8c, MHY440), this group stabilizes the acridinone core and may reduce metabolic degradation .

Synthetic Challenges Nitration at position 1 (as in Compound X) requires precise conditions to avoid over-nitration or side reactions, as seen in . Introducing the aminoethyl group may involve nucleophilic substitution or copper-catalyzed coupling, similar to propargylation methods in .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-((2-aminoethyl)amino)-10-methyl-1-nitro-9(10H)-acridinone in laboratory settings?

  • Methodological Answer : Based on GHS classifications for structurally related acridinones, this compound likely requires:

  • Personal Protective Equipment (PPE) : Full chemical-resistant suits, nitrile gloves, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 or OV/AG/P99 filters) is advised if aerosolization occurs .
  • First Aid : Immediate decontamination via water rinsing for skin/eye exposure and medical consultation for inhalation or ingestion .
  • Storage : Stable under recommended conditions but avoid incompatible materials (e.g., strong oxidizers) .

Q. How can the structural identity of 4-((2-aminoethyl)amino)-10-methyl-1-nitro-9(10H)-acridinone be confirmed experimentally?

  • Methodological Answer :

  • Spectroscopic Techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., nitro and aminoethyl groups). Compare with spectral data of analogous compounds like 1,3-dimethoxy-10-methyl-9(10H)-acridinone (CAS: 13082-10-5) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C16H16N4O2\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for phenothiazine derivatives .

Q. What synthetic routes are available for preparing nitro-substituted acridinones?

  • Methodological Answer :

  • Goldberg Reaction : Nitro groups can be introduced via Ullmann-type couplings, as seen in acridone syntheses starting from halogenated precursors .
  • PTC Conditions : Phase-transfer catalysis (e.g., using 3-chloro-3-phenyl-1-propyne) enables functionalization at the 10-position of acridinones, though regioselectivity must be optimized .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro and aminoethyl groups in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electron density distribution. The nitro group’s electron-withdrawing effect may direct electrophilic attacks to the aminoethyl moiety .
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO or water) to evaluate stability and aggregation tendencies .

Q. What strategies resolve contradictions in reported biological activity data for nitro-acridinones?

  • Methodological Answer :

  • Dose-Response Curves : Standardize assays (e.g., IC50_{50} measurements) across cell lines to account for variability in membrane permeability .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitro-reduction to amines) that may confound activity results .

Q. How can the compound’s photophysical properties be leveraged for sensing applications?

  • Methodological Answer :

  • Fluorescence Quenching Studies : Test nitro group’s role as an electron-deficient quencher in Förster resonance energy transfer (FRET) systems .
  • Solvatochromism Analysis : Measure emission shifts in solvents of varying polarity to design environment-responsive probes .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

  • Methodological Answer :

  • Reactor Design : Utilize continuous-flow systems to control exothermic nitro-group introductions, minimizing byproducts .
  • Chromatographic Monitoring : Implement HPLC with UV detection (e.g., 254 nm) to track intermediates and optimize reaction timelines .

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